Cas no 917508-36-2 (1-(2-Chlorophenyl)pyrazole)

1-(2-Chlorophenyl)pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 2-chlorophenyl group. This structure imparts versatility in synthetic chemistry, particularly as a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The chlorophenyl moiety enhances stability and reactivity, making it valuable for cross-coupling reactions and further functionalization. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and material science. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Proper handling and storage are recommended due to its sensitivity to light and moisture.
1-(2-Chlorophenyl)pyrazole structure
1-(2-Chlorophenyl)pyrazole structure
Product Name:1-(2-Chlorophenyl)pyrazole
CAS No:917508-36-2
MF:C9H7ClN2
MW:178.618280649185
CID:3231300
PubChem ID:22037703
Update Time:2025-06-08

1-(2-Chlorophenyl)pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-PYRAZOLE, 1-(2-CHLOROPHENYL)-
    • 1-(2-chlorophenyl)-pyrazole
    • CS-0457961
    • SCHEMBL255914
    • 917508-36-2
    • AKOS009580212
    • BS-33145
    • SLB50836
    • 1-(2-chlorophenyl)-1H-pyrazole
    • EN300-62136
    • Z431509672
    • 1-(2-Chlorophenyl)pyrazole
    • F97583
    • Inchi: 1S/C9H7ClN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H
    • InChI Key: AYXHPCKZSBQLEE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1N1C=CC=N1

Computed Properties

  • Exact Mass: 178.0297759Da
  • Monoisotopic Mass: 178.0297759Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 17.8Ų

1-(2-Chlorophenyl)pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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